molecular formula C10H13N5O B1478566 5-(2-aminoethyl)-2-cyclopropylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one CAS No. 2098010-00-3

5-(2-aminoethyl)-2-cyclopropylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one

Cat. No.: B1478566
CAS No.: 2098010-00-3
M. Wt: 219.24 g/mol
InChI Key: YMQSLSBEKPCBGH-UHFFFAOYSA-N
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Description

5-(2-aminoethyl)-2-cyclopropylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is a useful research compound. Its molecular formula is C10H13N5O and its molecular weight is 219.24 g/mol. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

5-(2-aminoethyl)-2-cyclopropylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with proteases and kinases, functioning as an inhibitor . These interactions are crucial as they can modulate the activity of these enzymes, thereby influencing various biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can inhibit the proliferation of certain cell types, such as melanoma cells, by targeting specific signaling pathways . This inhibition can lead to changes in gene expression and metabolic activities within the cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit proteases and kinases, which are crucial for various cellular processes . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that the compound remains stable under certain conditions, but its activity can decrease over time due to degradation . Long-term studies have shown that it can have sustained effects on cellular processes, although the extent of these effects can vary depending on the experimental conditions.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, it can modulate specific biochemical pathways without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. These interactions can influence metabolic flux and the levels of metabolites within the cells . Understanding these pathways is important for elucidating the compound’s overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments . The distribution pattern can influence the compound’s efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall biochemical activity.

Properties

IUPAC Name

5-(2-aminoethyl)-2-cyclopropylpyrazolo[1,5-d][1,2,4]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O/c11-3-4-14-10(16)9-5-8(7-1-2-7)13-15(9)6-12-14/h5-7H,1-4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMQSLSBEKPCBGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3C=NN(C(=O)C3=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2-aminoethyl)-2-cyclopropylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
Reactant of Route 2
5-(2-aminoethyl)-2-cyclopropylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
Reactant of Route 3
5-(2-aminoethyl)-2-cyclopropylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
Reactant of Route 4
5-(2-aminoethyl)-2-cyclopropylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
Reactant of Route 5
5-(2-aminoethyl)-2-cyclopropylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
Reactant of Route 6
Reactant of Route 6
5-(2-aminoethyl)-2-cyclopropylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.